2-(2,4-dichlorophenoxy)-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H15Cl2FN2O2S and its molecular weight is 425.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have synthesized derivatives related to the chemical structure of interest, demonstrating their antimicrobial properties. For instance, derivatives of 4-oxo-thiazolidine have been created and evaluated for their potential antimicrobial effectiveness, highlighting the significance of thiazolidinone structures in developing new antimicrobial agents (Patel, Mistry, & Desai, 2009). Similarly, sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have been synthesized, showing antimicrobial activity against various bacteria and fungi, indicating the potential for developing new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).
Anticancer Potential
Certain derivatives bearing the thiazole and acetamide moieties have been evaluated for their anticancer activity. A study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showing considerable anticancer activity against some cancer cell lines, suggesting the role of these structures in cancer treatment research (Yurttaş, Tay, & Demirayak, 2015).
Photovoltaic and Quantum Mechanical Studies
Research has been conducted on benzothiazolinone acetamide analogs to explore their photochemical, thermochemical properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies contribute to understanding the light harvesting efficiency and photovoltaic efficiency of thiazole-containing compounds, indicating their potential applications in renewable energy technologies (Mary et al., 2020).
Enzyme Inhibition for Diabetes Management
Research on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides has shown significant α-glucosidase inhibitory activity. These findings suggest the potential for developing new therapeutic agents for managing diabetes through enzyme inhibition (Koppireddi et al., 2014).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2FN2O2S/c20-13-4-5-17(16(21)9-13)26-10-18(25)23-7-6-15-11-27-19(24-15)12-2-1-3-14(22)8-12/h1-5,8-9,11H,6-7,10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGSDOIXVLIYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.